Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxin ring, a dimethoxybenzamido group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 3,4-dimethoxybenzoic acid, and thiophene derivatives. Common synthetic routes may involve:
Esterification: Converting carboxylic acids to esters using ethanol and acid catalysts.
Amidation: Forming amide bonds between carboxylic acids and amines.
Cyclization: Creating the benzodioxin ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely scale up these laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or thiophene rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxin derivatives, dimethoxybenzamido compounds, and thiophene carboxylates. Examples include:
- ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-AMINOTHIOPHENE-3-CARBOXYLATE
- METHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C20H21N2O5S
- Molecular Weight : 397.46 g/mol
- CAS Number : 465514-25-4
The compound features a thiophene ring and a benzodioxin moiety, which are known to contribute to various biological activities. The presence of the dimethoxyphenyl group may enhance its lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl thiophene-3-carboxylate with 2,3-dihydro-1,4-benzodioxin derivatives under acidic conditions to form the desired product.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis induction |
A549 (Lung) | 12.8 | Cell cycle arrest |
HeLa (Cervical) | 18.5 | Inhibition of proliferation |
Antioxidant Activity
The compound also demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for preventing oxidative damage associated with various diseases.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis .
- Antioxidant Evaluation : An experiment assessed the antioxidant capacity using DPPH radical scavenging assay. The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid .
Properties
Molecular Formula |
C24H23NO7S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(3,4-dimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-4-30-24(27)21-15(20-12-31-17-7-5-6-8-18(17)32-20)13-33-23(21)25-22(26)14-9-10-16(28-2)19(11-14)29-3/h5-11,13,20H,4,12H2,1-3H3,(H,25,26) |
InChI Key |
CXNBJECKFCNOKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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